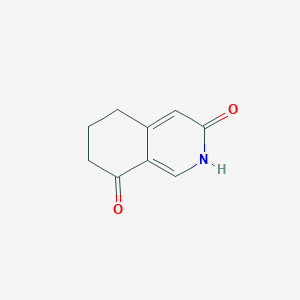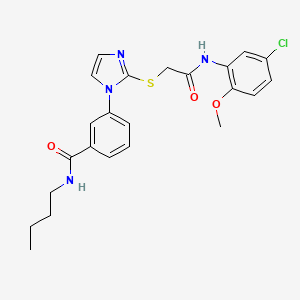
2,3,5,6,7,8-Hexahydroisoquinoline-3,8-dione
Descripción general
Descripción
2,3,5,6,7,8-Hexahydroisoquinoline-3,8-dione is a chemical compound with the molecular formula C9H9NO2 . It is used in pharmaceutical testing .
Synthesis Analysis
The synthesis of 2,3,5,6,7,8-Hexahydroisoquinoline-3,8-dione involves the condensation of 2-benzoyl-1-(morpholin-4-yl)-1-cyanohexene with cyanoacetanilides and monothiomalonodiamide . This results in the formation of 2-substituted 3-oxo-1-phenyl-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitriles and 3-thioxo-1-phenyl-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxamide .Molecular Structure Analysis
The molecular structure of 2,3,5,6,7,8-Hexahydroisoquinoline-3,8-dione is characterized by a molecular weight of 163.17 and a molecular formula of C9H9NO2 .Chemical Reactions Analysis
The chemical reactions of 2,3,5,6,7,8-Hexahydroisoquinoline-3,8-dione involve various alkylating agents that selectively produce the corresponding isoquinolin-3-yl sulfides or products of their subsequent Thorpe cyclization, thieno [2,3- c ]isoquinolines .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3,5,6,7,8-Hexahydroisoquinoline-3,8-dione include a molecular weight of 163.17 and a molecular formula of C9H9NO2 . The compound should be stored in a dry room at room temperature .Aplicaciones Científicas De Investigación
Chemical Analysis and Toxicity Studies
Studies have explored chemicals with structures related to 2,3,5,6,7,8-Hexahydroisoquinoline-3,8-dione, focusing on their potential toxicity and health effects. For instance, a cross-sectional study investigated the morbidity of personnel potentially exposed to vinclozolin, a compound with a similar complex structure. This study primarily aimed to understand the health outcomes related to exposure, examining aspects like hormonal responses, liver injury, and other health endpoints (Zober et al., 1995).
Anticancer and Antimalarial Studies
Compounds structurally related to 2,3,5,6,7,8-Hexahydroisoquinoline-3,8-dione have been studied for their potential in treating various diseases. For example, amonafide, a benzisoquinoline-1,3-dione, has been examined in clinical trials for its effectiveness against different types of cancer, such as sarcomas, colorectal cancer, and endometrial adenocarcinoma (Perez et al., 1992; O'dwyer et al., 1991; Malviya et al., 1994). Additionally, 8-aminoquinolines, which share some structural similarities, have been researched for their antimalarial properties, showing potential as prophylactic and treatment options for malaria (Brueckner et al., 1998; Sherwood et al., 1994).
Neuropharmacological Investigations
Research has also delved into the effects of related compounds on neurotransmitter systems, notably exploring the modulation of acetylcholine and glutamate in the brain. These studies are crucial for understanding the potential neurological and psychological implications of these compounds (Moor et al., 1996; Lillaney et al., 1999).
Direcciones Futuras
Propiedades
IUPAC Name |
2,5,6,7-tetrahydroisoquinoline-3,8-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-8-3-1-2-6-4-9(12)10-5-7(6)8/h4-5H,1-3H2,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGYCSPHUDLPSJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=O)NC=C2C(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5,6,7,8-Hexahydroisoquinoline-3,8-dione | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyrimidine](/img/structure/B2640364.png)

![7-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B2640367.png)
![2-Chloro-N-[[4-methyl-1-(1-pentan-3-ylpyrazole-3-carbonyl)piperidin-3-yl]methyl]acetamide](/img/structure/B2640369.png)
![4-[1-(Cyclopropylamino)ethyl]phenol](/img/structure/B2640371.png)

![N-[(3-methoxyphenyl)methyl]-6-oxo-5,11-dihydrobenzo[b][1,4]benzodiazepine-3-carboxamide](/img/structure/B2640375.png)




![6-[1-(2-fluorophenyl)-1H-pyrazol-5-yl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2640383.png)

